1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid
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Overview
Description
Triazole compounds, such as “1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid”, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, 1,2,3-triazole-4,5-dicarboxylic acid was synthesized by an innovative synthetic route, and its complexes with alkali metals (Li, Na, K, Rb, Cs) were synthesized and comprehensively characterized .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The decarboxylation/click cascade reaction with propiolic acid has been reported using the sodium ascorbate/copper iodide reductive catalytic system with the addition of bases such as CsCO3 and DBU .Scientific Research Applications
Corrosion Inhibition
1-[(3-chlorophenyl)methyl]triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been studied for their effectiveness in corrosion inhibition of mild steel in acidic environments. These studies have demonstrated that such derivatives can be very good inhibitors, with efficiencies up to 99% in certain acid solutions, and their adsorption follows Langmuir's adsorption isotherm model (Lagrenée et al., 2002). Additionally, the inhibition efficiency of these compounds mainly depends on the type and nature of the substituents in the inhibitor molecule (Bentiss et al., 2007).
Synthesis of Heterocyclic Compounds
Triazole derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, reactions of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole with other components lead to the formation of unusual compounds like 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones (Sakhno et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Certain triazole derivatives show promising antimicrobial and anti-inflammatory activities. This is evident in compounds like 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines), which have been tested for their effectiveness against various bacteria and fungi (El Shehry et al., 2010).
Structural and Spectroscopic Studies
Triazole derivatives are also important for their structural and spectroscopic properties. For example, compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole have been characterized using X-ray diffraction techniques and various spectroscopic methods, providing valuable insights into their molecular structure (Şahin et al., 2014).
Biochemical Interactions
Studies on triazole derivatives like 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole have explored their interactions with biological macromolecules such as human serum albumin, bovine hemoglobin, and DNA. These studies utilize spectroscopic methodologies and molecular docking to understand the binding properties of these compounds (Liu et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-7-3-1-2-6(4-7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCYXHCYSVKPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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